![molecular formula C10H20N2 B12051126 (1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B12051126.png)
(1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane
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Overview
Description
The compound (1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane belongs to the 3,7-diazabicyclo[3.3.1]nonane (bispidine) family, a privileged scaffold in medicinal chemistry due to its structural rigidity and versatility in interacting with biological targets such as nicotinic acetylcholine receptors (nAChRs) and AMPA receptors . The stereospecific methyl groups at positions 1, 3, and 5 introduce conformational constraints and modulate electronic properties, enhancing selectivity and pharmacokinetic profiles compared to non-methylated analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for (1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane involves a tandem Mannich reaction. This method uses aromatic ketones, paraformaldehyde, and dimethylamine to form the bicyclic structure in a one-pot synthesis . The reaction conditions typically involve mild temperatures and the use of a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the tandem Mannich reaction for large-scale synthesis. This includes scaling up the reaction, ensuring consistent yields, and maintaining the purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines, into the molecule.
Scientific Research Applications
(1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used to study enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in medicinal chemistry or biochemical research.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Variations
3,7-Diazabicyclo[3.3.0]octane (TC-6683/AZD1446)
- Structure: Smaller bicyclic system (octane vs. nonane) with fused 2,5-diazabicyclo[3.3.0]octane.
- Activity : Acts as a β2-selective nAChR agonist, showing efficacy in rodent working memory models .
1,4-Diazabicyclo[3.3.1]nonane
- Structure : Two nitrogen atoms at positions 1 and 3.
- Activity: Known as dopamine transporter (DAT) blockers, highlighting the impact of nitrogen positioning on target specificity .
3,9-Diazabicyclo[3.3.1]nonane
- Structure : Nitrogen atoms at positions 3 and 7.
- Activity : Exhibits 5-HT3 receptor antagonism and opioid receptor activity, demonstrating how nitrogen placement diversifies pharmacological profiles .
Substituent Effects on Pharmacological Properties
Hydrogen Bond Acceptor (HBA) Motifs
- Carboxamides: Derivatives like (1R,5S)-3-(biphenyl-4-yl)methanone (28F) show nanomolar α4β2* nAChR affinity due to optimal HBA interactions .
- Sulfonamides: Compounds such as 4-((1R,5S)-3,7-diazabicyclononan-3-ylsulfonyl)benzonitrile (38) exhibit enhanced solubility and subtype selectivity for α4β2* receptors .
- Ureas : Greater conformational flexibility but lower affinity compared to carboxamides, underscoring the importance of HBA rigidity .
Aromatic vs. Alkyl Substituents
- Alkyl Groups: Derivatives like 1-((1R,5S)-3,7-diazabicyclononan-3-yl)propan-1-one (15F) act as full nAChR agonists, ideal for cognitive enhancement .
- Aromatic Groups : Compounds with para-substituted phenyl rings (e.g., 29F) shift activity to partial agonism/antagonism, useful for addiction treatment .
Methylation Effects
The trimethyl variant’s stereospecific methylation at positions 1, 3, and 5 confers:
Key Research Findings and Data Tables
Table 1: Affinity and Functional Profiles of Selected Bispidine Derivatives
Table 2: Impact of Substituent Size on nAChR Activity
Substituent Size | Example Compound | α4β2* Affinity (Ki, nM) | Functional Outcome |
---|---|---|---|
Small alkyl | 15F | 18 ± 3 | Full agonist |
Medium aryl | 29F | 25 ± 4 | Partial agonist |
Bulky heteroaryl | 20F | 45 ± 6 | Antagonist |
Biological Activity
(1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane, also known as bispidine, is a bicyclic compound with significant biological activity. Its unique structure includes two nitrogen atoms in a bicyclic framework, which contributes to its reactivity and potential therapeutic applications. This article explores its biological activity, focusing on its interactions with specific receptors and enzymes.
- Molecular Formula : C10H20N2
- Molecular Weight : 168.28 g/mol
- Boiling Point : 209.1ºC
- Density : 0.949 g/cm³
This compound primarily acts as a positive allosteric modulator (PAM) of AMPA receptors. This modulation enhances the receptor's currents, leading to cognitive-stimulating effects. The compound's interaction with AMPA receptors is crucial for understanding its pharmacological potential in treating cognitive disorders .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Nicotinic Acetylcholine Receptors (nAChRs) : The compound has been shown to interact with nAChRs, particularly the α4β2 subtype. Its affinity for these receptors varies based on structural modifications and substituents on the bicyclic scaffold .
- Enzyme Modulation : Studies suggest that this compound can influence enzyme activities involved in neurotransmission and metabolic pathways.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
Study 1: Interaction with nAChRs
A study investigated the interaction of bispidine derivatives with nAChRs using radioligand binding assays. The results indicated that certain derivatives exhibited high affinities in the low nanomolar range for the α4β2 subtype:
Compound | Ki Value (nM) | Selectivity |
---|---|---|
Bispidine | 600 | α4β2* |
N-benzylbispidine | 569.6 | α3β4* |
N-t-boc-bispidine | 45 | α4β2* |
These findings highlight the potential of bispidine derivatives as selective nAChR ligands with therapeutic implications for cognitive enhancement .
Study 2: Cognitive Enhancement
In behavioral studies on rodent models, bispidine derivatives demonstrated significant improvements in working memory tasks when administered at optimized doses. These effects were attributed to enhanced cholinergic signaling mediated through nAChRs and AMPA receptors .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare (1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane derivatives?
- Methodological Answer : The synthesis typically involves coupling substituted benzoic acids (e.g., 4-pyridyl or imidazolyl derivatives) with a bicyclic amine scaffold. For example, 4-(pyridin-3-yl)benzoic acid reacts with the N-tboc-protected bicyclic amine in CH₂Cl₂/MeOH under reflux for 12 hours, followed by deprotection using trifluoroacetic acid (TFA) to yield the free base. Subsequent salt formation (e.g., fumaric or citric acid) enhances stability .
- Key Data :
Substrate | Reaction Time | Solvent System | Yield (%) |
---|---|---|---|
4-(Pyridin-3-yl)benzoic acid | 12 hours | CH₂Cl₂/MeOH | 56% |
4-(Imidazol-1-yl)benzoic acid | 12 hours | CH₂Cl₂/MeOH | 58% |
Q. How can researchers validate the purity of this compound derivatives?
- Methodological Answer : Residual solvent analysis is critical. Gas chromatography-mass spectrometry (GC-MS) with a DV-624 column (30 m × 0.32 mm ID, 1.8 µm film) and helium carrier gas is recommended. Headspace sampling (Agilent 7679A) at 80°C for 30 minutes detects solvents like methanol, dichloromethane, and TFA. Calibration curves for each solvent ensure quantitation accuracy .
Advanced Research Questions
Q. What strategies are used to analyze the subtype selectivity of nicotinic acetylcholine receptors (nAChRs) modulated by this compound?
- Methodological Answer : Competitive binding assays with radiolabeled ligands (e.g., [³H]-epibatidine for α4β2 nAChRs) and electrophysiology in Xenopus oocytes expressing receptor subtypes (α3β4, α7) are standard. Dose-response curves (IC₅₀ values) and molecular docking studies (e.g., AutoDock Vina) correlate steric and electronic effects of substituents (e.g., pyridyl vs. imidazolyl) with receptor affinity .
Q. How can computational modeling predict the conformational stability of this compound in solution?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level optimizes the bicyclic structure to identify low-energy conformers. Solvent effects (e.g., polarizable continuum model for water) are included. Nuclear Magnetic Resonance (NMR) coupling constants (e.g., J values for axial-equatorial protons) validate computational predictions .
Q. What environmental impact assessment protocols apply to this compound during preclinical development?
- Methodological Answer : Follow the INCHEMBIOL framework:
- Phase 1 : Determine octanol-water partition coefficients (logP) and soil adsorption constants (Koc) to model environmental persistence.
- Phase 2 : Acute toxicity assays using Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) to assess aquatic risks .
Q. Data Contradictions and Resolution
Q. Discrepancies in reported melting points for fumarate salts of derivatives: How to resolve?
- Analysis : Variations (e.g., 149–151°C vs. 175–180°C) may arise from polymorphic forms or solvent traces. Use differential scanning calorimetry (DSC) to confirm thermal transitions and X-ray crystallography to identify crystal packing differences. Reproduce synthesis under inert conditions (N₂ atmosphere) to exclude oxidation artifacts .
Q. Methodological Best Practices
Properties
Molecular Formula |
C10H20N2 |
---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C10H20N2/c1-9-4-10(2,6-11-5-9)8-12(3)7-9/h11H,4-8H2,1-3H3/t9-,10+ |
InChI Key |
MABDHNXQYBSZCB-AOOOYVTPSA-N |
Isomeric SMILES |
C[C@@]12C[C@@](CNC1)(CN(C2)C)C |
Canonical SMILES |
CC12CC(CNC1)(CN(C2)C)C |
Origin of Product |
United States |
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